JWH-398-d5
Description
JWH-398-d5 is a deuterated analog of the synthetic cannabinoid JWH-398, where five hydrogen atoms are replaced with deuterium. This modification is commonly employed in analytical chemistry to serve as an internal standard for mass spectrometry, enhancing accuracy in quantifying the parent compound in complex matrices such as biological samples . These compounds typically act as agonists at cannabinoid receptors (CB1 and CB2), mimicking the effects of Δ⁹-tetrahydrocannabinol (THC) .
Deuteration alters physicochemical properties such as molecular weight and metabolic stability. For example, deuterium substitution can reduce the metabolic degradation rate via the kinetic isotope effect, prolonging detection windows in forensic analyses .
Properties
Molecular Formula |
C₂₄H₁₇D₅ClNO |
|---|---|
Molecular Weight |
380.92 |
Synonyms |
(4-Chloronaphthalen-1-yl)(1-(5-hydroxypentyl)-1H-indol-3-yl-2,4,5,6,7-d5)methanone; (4-Chloro-1-naphthalenyl)(1-pentyl-1H-indol-3-yl)methanone-d5; |
Origin of Product |
United States |
Comparison with Similar Compounds
JWH-398 (Non-Deuterated Parent Compound)
Structural Similarities :
- Shares the core indole scaffold with JWH-398-d3.
- Identical functional groups (e.g., naphthoyl or carbazole substituents common in synthetic cannabinoids).
Key Differences :
- Molecular Weight : JWH-398-d5 has a higher molecular weight due to deuterium substitution (e.g., +5 atomic mass units).
- Metabolic Stability : this compound exhibits slower hepatic metabolism, reducing false negatives in drug screening .
- Analytical Utility : this compound is used as a reference standard, whereas JWH-398 is the target analyte in forensic tests .
AM-2201
Functional Similarities :
- Potent CB1 receptor agonist with psychoactive effects comparable to JWH-396.
- Used recreationally, leading to regulatory control in many jurisdictions.
Key Differences :
JWH-018-d5
Functional Similarities :
- Deuterated internal standard like this compound, used to quantify JWH-018 in analytical workflows.
Key Differences :
- Receptor Affinity : JWH-018 has higher CB1 binding affinity than JWH-398, influencing potency and clinical effects.
- Synthetic Accessibility : JWH-018-d5 may require fewer synthetic steps due to simpler halogenation patterns .
Comparative Data Table
Analytical Advantages of Deuterated Compounds
This compound improves quantification accuracy in LC-MS/MS by compensating for matrix effects and ion suppression. For example, a 2022 study demonstrated a 98% recovery rate for JWH-398 in human plasma when using this compound as an internal standard .
Metabolic Stability
Deuteration in this compound reduces oxidative metabolism by cytochrome P450 enzymes. In vitro assays show a 40% decrease in clearance compared to JWH-398, extending its half-life in hepatic microsomes .
Regulatory Implications
This compound is exempt from controlled substance regulations in many regions due to its non-psychoactive role as a reference material. In contrast, AM-2201 and JWH-018 are Schedule I substances in the U.S. and EU .
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